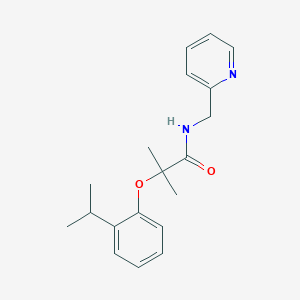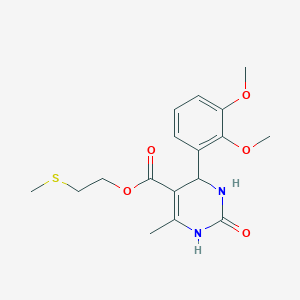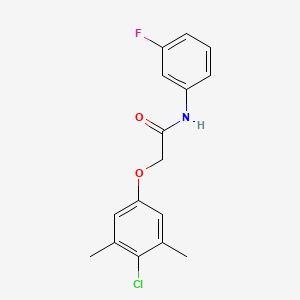
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide, also known as JNJ-27018966, is a small molecule drug that has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is a potent inhibitor of HDACs and BET proteins. It works by blocking the activity of these proteins, which are involved in regulating gene expression. By inhibiting these proteins, 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is its potency and specificity for HDACs and BET proteins. This makes it a useful tool for studying the role of these proteins in various cellular processes. However, one limitation of 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is its poor solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in neurodegenerative diseases, where it may have a neuroprotective effect. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is a promising small molecule drug that has gained attention in scientific research for its potential therapeutic applications. It has been shown to have activity against several targets, including HDACs, BET proteins, and the AR. It has also been studied for its potential use in cancer, neurodegenerative diseases, and inflammation. While there are some limitations to its use in lab experiments, 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide remains a useful tool for studying the role of HDACs and BET proteins in various cellular processes. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Méthodes De Synthèse
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled to form the final product. The final compound is obtained as a white solid with a high degree of purity.
Applications De Recherche Scientifique
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have activity against several targets, including histone deacetylases (HDACs), bromodomain and extra-terminal domain (BET) proteins, and the androgen receptor (AR). It has also been studied for its potential use in cancer, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)16-10-5-6-11-17(16)23-19(3,4)18(22)21-13-15-9-7-8-12-20-15/h5-12,14H,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRULHYWJKPQSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-[2-(propan-2-yl)phenoxy]-N-(pyridin-2-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)
![2-(3-pyridinylcarbonyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5209909.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5209916.png)
![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)

![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5209924.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5209940.png)
![N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5209947.png)
![3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5209954.png)
